molecular formula C16H21N3O4S B2703299 N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide CAS No. 2191714-04-0

N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide

Cat. No. B2703299
CAS RN: 2191714-04-0
M. Wt: 351.42
InChI Key: QREPKJYDHGEUBD-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide, also known as COXEN, is a chemical compound that has been widely studied for its potential applications in scientific research. COXEN is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas. In

Scientific Research Applications

N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have anti-tumor effects and may be useful in the development of new cancer treatments. In neuroscience, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been studied for its potential role in the regulation of neurotransmitter release and synaptic plasticity. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been investigated as a potential drug target in the development of new therapeutics for a range of diseases.

Mechanism of Action

The exact mechanism of action of N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and growth. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, regulation of neurotransmitter release and synaptic plasticity, and inhibition of tyrosine kinase activity. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have anti-inflammatory and anti-oxidant effects, and may be useful in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have a high degree of selectivity for its targets, which reduces the risk of off-target effects. However, one limitation of using N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide, including further investigation of its mechanism of action, exploration of its potential as a drug target in the development of new therapeutics, and optimization of its synthesis method to improve yield and reduce toxicity. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide may be useful in the development of new imaging agents for use in diagnostic applications.

Synthesis Methods

The synthesis of N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-methyl-5-chlorobenzoic acid. This compound is then reacted with ethylamine and sodium hydroxide to form 5-(ethylamino)-2-methylbenzoic acid. The next step involves the reaction of this compound with thionyl chloride and sulfur dioxide to form 5-(ethylsulfamoyl)-2-methylbenzoic acid. Finally, the addition of cyanogen bromide to this compound results in the formation of N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-18-24(21,22)13-5-4-12(2)14(10-13)15(20)19-16(11-17)6-8-23-9-7-16/h4-5,10,18H,3,6-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREPKJYDHGEUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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